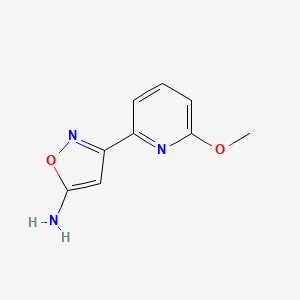

5-Amino-3-(6-methoxy-2-pyridyl)isoxazole

Description

Significance of Isoxazole (B147169) and Pyridine (B92270) Heterocycles in Medicinal Chemistry and Materials Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. niscpr.res.inrsc.orgnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. rsc.org The isoxazole moiety's value is also attributed to its role as a versatile synthetic intermediate. openaccesspub.org

Similarly, the pyridine scaffold, a six-membered aromatic ring with one nitrogen atom, is a highly versatile and widely investigated heterocycle in drug development. rsc.org Pyridine derivatives have demonstrated a vast array of pharmacological effects, including anticancer, antiviral, and antibacterial activities. rsc.org

In the field of materials science, pyridine derivatives have shown significant promise. They are utilized as charge transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, contributing to the efficiency and stability of these devices. rsc.org The electronic properties of pyridine also make it a valuable component in the development of polymers, dyes, and nanoparticles. numberanalytics.com

Historical Development and Evolution of Related Bioactive Heterocyclic Scaffolds

The journey of heterocyclic compounds in medicine is marked by significant milestones. The discovery of sulfonamides, or sulfa drugs, in the 1930s represented a paradigm shift in the treatment of bacterial infections and were among the first synthetic antibiotics. youtube.comresearchgate.netnih.gov This class of drugs, which includes isoxazole-containing compounds, paved the way for the antibiotic revolution. researchgate.netwikipedia.org

The evolution of pyridine-based drugs has been equally impactful. From early alkaloids to modern targeted therapies, the pyridine scaffold has been a constant presence. A notable area of development has been in the field of kinase inhibitors for cancer therapy, where the pyridine ring often plays a crucial role in binding to the kinase hinge region. acs.orgnih.gov The development of these inhibitors showcases the evolution of drug design from broad-spectrum agents to highly specific molecules targeting key cellular pathways. nih.govimrpress.com

Identification of Research Gaps and Emerging Opportunities for 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole Studies

Despite the well-documented importance of isoxazole and pyridine rings, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and evaluation of its biological or material properties.

This lack of information presents a fertile ground for new research endeavors. The combination of a 5-aminoisoxazole moiety, known for its potential biological activities, with a methoxy-substituted pyridine ring, which can influence physicochemical properties and target interactions, suggests several promising avenues of investigation. sci-hub.runih.gov

Potential Research Areas:

| Research Area | Description |

| Medicinal Chemistry | Synthesis and evaluation of this compound and its analogues for anticancer, anti-inflammatory, and antimicrobial activities. |

| Materials Science | Investigation of the photophysical and electronic properties of the compound for potential applications in organic electronics. |

| Synthetic Chemistry | Development of novel and efficient synthetic routes to access this and related pyridyl-isoxazole scaffolds. |

Contextualization within Broader Heterocyclic Chemistry Research

The study of this compound is situated within the broader and highly active field of heterocyclic chemistry. The synthesis of functionalized heterocycles remains a central theme in organic chemistry, with ongoing efforts to develop more efficient and sustainable synthetic methods. researchgate.netrsc.org The exploration of hybrid molecules, which combine two or more distinct heterocyclic scaffolds, is a particularly vibrant area of research, driven by the potential for synergistic or novel biological activities. researchgate.netmdpi.comnih.gov

The investigation into 3,5-disubstituted isoxazoles, a structural motif present in the target compound, is an active area of research, with studies focusing on their synthesis and diverse biological applications. researchgate.netnih.govrsc.org The development of new pyridyl-isoxazole derivatives is also of significant interest, with studies exploring their potential as anticancer and anti-inflammatory agents. niscpr.res.injocpr.com Therefore, research into this compound would contribute valuable knowledge to these ongoing efforts in heterocyclic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-(6-methoxypyridin-2-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H9N3O2/c1-13-9-4-2-3-6(11-9)7-5-8(10)14-12-7/h2-5H,10H2,1H3 |

InChI Key |

QWEDXCBFPYYXTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)C2=NOC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole

Retrosynthetic Strategies for the Isoxazole (B147169) Core and Pyridyl Moiety

A logical retrosynthetic analysis of 5-amino-3-(6-methoxy-2-pyridyl)isoxazole points towards key precursors for both the isoxazole ring and the pyridyl substituent. The primary disconnection involves the isoxazole ring, leading to precursors that can undergo cyclization.

Precursor Identification for 5-Amino Isoxazole Ring Formation

The formation of a 5-aminoisoxazole ring is commonly achieved through the reaction of a β-keto nitrile with hydroxylamine (B1172632). This reaction proceeds via condensation of the hydroxylamine with the ketone carbonyl, followed by intramolecular cyclization of the resulting oxime onto the nitrile group.

Following this strategy, the key precursor for the synthesis of this compound is identified as 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile (B13709733) . This molecule contains the necessary ketone and nitrile functionalities in the correct relationship for the desired cyclization to occur.

| Precursor | Structure | Role in Synthesis |

| 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile |  | Provides the carbon backbone and functional groups for the formation of the 5-aminoisoxazole ring. |

| Hydroxylamine | NH₂OH | Reacts with the β-keto nitrile to form the isoxazole ring. |

Approaches for Regioselective Installation of the 3-(6-methoxy-2-pyridyl) Substituent

The regioselective installation of the 3-(6-methoxy-2-pyridyl) substituent is intrinsically linked to the synthesis of the β-keto nitrile precursor. A highly effective method for the synthesis of such precursors is the Claisen-type condensation reaction.

In this approach, an ester of 6-methoxypicolinic acid, such as methyl 6-methoxypicolinate , is reacted with acetonitrile (B52724) in the presence of a strong base, such as sodium ethoxide or sodium hydride. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl group of the ester. Subsequent elimination of the alkoxide leaving group yields the desired β-keto nitrile, 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile. This method ensures that the pyridyl moiety is positioned at what will become the 3-position of the isoxazole ring.

| Reactant 1 | Reactant 2 | Base | Product |

| Methyl 6-methoxypicolinate | Acetonitrile | Sodium ethoxide | 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile |

Direct Synthesis Routes for the Isoxazole Ring System

With the key precursor, 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile, in hand, the focus shifts to the direct construction of the isoxazole ring.

Cycloaddition Reactions (e.g., [3+2] Nitrile Oxide Cycloadditions)

While [3+2] cycloaddition reactions between nitrile oxides and alkynes are a powerful tool for the synthesis of isoxazoles, this approach is less direct for the synthesis of 5-aminoisoxazoles. It would require the use of an enamine or a ynamine as the dipolarophile, which can present challenges in terms of availability and stability. A more straightforward approach for this specific target molecule is through condensation and cyclization.

Condensation and Cyclization Protocols involving Hydroxylamine Derivatives

The most direct and widely employed method for the synthesis of 5-aminoisoxazoles from β-keto nitriles is the condensation and cyclization with hydroxylamine. The reaction of 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270), proceeds to form this compound.

The reaction mechanism involves the initial formation of an oxime at the ketone carbonyl. The hydroxyl group of the oxime then undergoes a nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of the five-membered isoxazole ring. The regioselectivity of this reaction is well-defined, with the nitrogen of the hydroxylamine typically attacking the more electrophilic carbonyl carbon, leading to the desired 5-amino isomer. The reaction conditions, such as pH and temperature, can be crucial in ensuring high yields and preventing the formation of byproducts. organic-chemistry.org

| Starting Material | Reagent | Product |

| 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile | Hydroxylamine hydrochloride | This compound |

Derivatization and Functionalization of the Amino and Pyridyl Moieties

The presence of a primary amino group at the 5-position and a methoxy-substituted pyridine ring provides opportunities for further derivatization and functionalization of this compound.

The 5-amino group can undergo a variety of reactions typical of primary aromatic amines. For instance, it can be acylated using acyl chlorides or anhydrides to form the corresponding amides. nih.govresearchgate.netuniupo.it Alkylation with alkyl halides can also be achieved to yield secondary or tertiary amines. researchgate.netnih.gov These modifications can be used to introduce a wide range of functional groups and modulate the electronic and steric properties of the molecule.

The 6-methoxy-2-pyridyl moiety also offers avenues for functionalization. The methoxy (B1213986) group is an activating group for electrophilic aromatic substitution on the pyridine ring, directing incoming electrophiles primarily to the 3- and 5-positions. brainly.combrainly.combartleby.comchegg.com Reactions such as nitration, halogenation, and sulfonation can be performed under controlled conditions. Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (the 6- and 4-positions). stackexchange.comntu.edu.sgechemi.comvaia.comnih.gov While the 6-position is already substituted, reactions with strong nucleophiles could potentially lead to substitution at the 4-position, especially if an activating group is present.

| Moiety | Reaction Type | Potential Reagents | Potential Products |

| 5-Amino Group | Acylation | Acetyl chloride | N-(3-(6-methoxy-2-pyridyl)isoxazol-5-yl)acetamide |

| 5-Amino Group | Alkylation | Methyl iodide | N-methyl-3-(6-methoxy-2-pyridyl)isoxazol-5-amine |

| Pyridyl Moiety | Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | 5-Amino-3-(5-nitro-6-methoxy-2-pyridyl)isoxazole |

| Pyridyl Moiety | Nucleophilic Substitution | Sodium methoxide (B1231860) (under forcing conditions) | Potential for substitution at the 4-position |

Selective Functionalization at the 5-Amino Position of the Isoxazole

The 5-amino group on the isoxazole ring is a key functional handle that allows for the synthesis of diverse derivatives. Its nucleophilic character enables a variety of transformations, although chemoselectivity can be a challenge. Research has demonstrated that the reactivity of 5-aminoisoxazoles can be precisely controlled by the choice of reagents and reaction conditions. nih.gov

A significant challenge in the functionalization of 5-aminoisoxazoles is controlling the reaction pathway, particularly when reacting with versatile reagents like α-diazocarbonyl compounds. Depending on the conditions, the reaction can proceed through either a Wolff rearrangement or an N-H insertion pathway. nih.gov

N-H Insertion: In the presence of a rhodium catalyst, such as Rh₂(Oct)₄, the reaction favors N-H insertion. This pathway leads to the formation of α-amino acid derivatives of the N-isoxazole. nih.gov

Wolff Rearrangement: Under thermal conditions and in the absence of a metal catalyst, the reaction proceeds exclusively through a Wolff rearrangement, yielding N-isoxazole amides. nih.govwikipedia.org

This divergent reactivity allows for the selective synthesis of two distinct classes of compounds from the same starting materials, as summarized in the table below. nih.gov

| Reaction Pathway | Conditions | Product Type | Key Features |

|---|---|---|---|

| N-H Insertion | Catalytic Rh₂(Oct)₄ | α-Amino acid derivatives | Broad substrate scope, mild conditions. nih.gov |

| Wolff Rearrangement | Thermal (e.g., heating in toluene) | N-isoxazole amides | Chemoselective, sole product formation. nih.gov |

Further functionalization can be achieved through reactions such as difluoromethylthiolation, which has been demonstrated on 5-aminoisoxazole substrates using reagents like N-difluoromethylthiophthalimide. nih.gov Such modifications are crucial for tuning the physicochemical properties of the final molecule.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridyl Attachment

The formation of the C-C bond between the isoxazole C3 position and the pyridine C2 position is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and widely used methods for this type of transformation. mdpi.comresearchgate.net

The general strategy involves the coupling of a 3-halo or 3-triflate isoxazole derivative with a (6-methoxypyridin-2-yl)boronic acid or a related organometallic reagent. Alternatively, a 3-isoxazolyl boronic acid can be coupled with a 2-halo-6-methoxypyridine. The choice of reaction partners and conditions is crucial for achieving high yields and selectivity.

Key considerations for a successful Suzuki-Miyaura coupling include:

Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and a suitable ligand (e.g., phosphine-based ligands like SPhos) is typically required. acs.org

Base: An inorganic base such as K₂CO₃ or Na₂CO₃ is necessary to facilitate the transmetalation step. acs.org

Solvent: The choice of solvent can significantly impact the reaction outcome. Biphasic solvent systems like toluene (B28343)/water or THF/water are common. acs.orgresearchgate.net

Recent advances have focused on developing sequential, one-pot procedures where multiple catalytic steps are performed in the same vessel. For instance, a Sonogashira coupling to form an alkynone intermediate can be followed by cyclocondensation to form the isoxazole ring, and then a subsequent Suzuki coupling to attach the pyridyl group, all using the initial palladium catalyst loading. mdpi.com This approach significantly improves efficiency and reduces waste.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Base (Example) | Solvent (Example) |

|---|---|---|---|---|

| 3-Halo-5-aminoisoxazole | (6-Methoxypyridin-2-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water |

| 5-Amino-isoxazole-3-boronic acid | 2-Bromo-6-methoxypyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |

| 3-(Aryl)-5-chloroisothiazole-3-carbonitrile | Arylboronic acid | Pd Complex | - | Aqueous media |

Modifications to the 6-Methoxy Group of the Pyridine Ring

The 6-methoxy group on the pyridine ring offers another site for molecular modification, which can be important for structure-activity relationship studies. The two primary transformations for this group are O-demethylation to the corresponding pyridone/hydroxypyridine and nucleophilic substitution.

O-Demethylation: The conversion of a methoxy group to a hydroxyl group can be challenging and often requires harsh conditions. chem-station.com Several reagents are commonly employed for this purpose:

Boron Tribromide (BBr₃): A powerful Lewis acid that is highly effective but requires careful handling due to its reactivity. The reaction is typically performed at low temperatures. chem-station.com

Aluminum Trichloride (AlCl₃): Another strong Lewis acid, though generally less reactive than BBr₃. It can be used for demethylation, sometimes in the presence of a controlled amount of water to improve yield and purity. chem-station.comepo.org

Strong Brønsted Acids: Reagents like 47% hydrobromic acid (HBr) can effect demethylation at high temperatures. chem-station.com

Nucleophilic Reagents: Alkyl thiols, such as ethanethiol, under basic conditions provide a non-acidic alternative for demethylation. chim.it

Nucleophilic Aromatic Substitution (SₙAr): The methoxy group, particularly at the C2 or C4 position of a pyridine ring, can be displaced by strong nucleophiles. This provides a route to introduce other functionalities. For example, methoxypyridines can undergo nucleophilic amination using a sodium hydride-lithium iodide (NaH-LiI) composite system to react with various primary and secondary amines. rsc.orgntu.edu.sg This method offers a transition-metal-free pathway to aminopyridine derivatives. The regioselectivity of SₙAr on pyridines strongly favors the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate. echemi.com

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The synthesis of this compound involves several key transformations with well-studied, albeit complex, mechanisms.

Proposed Reaction Mechanisms and Transition State Analysis

Isoxazole Ring Formation: The most common and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and a dipolarophile (an alkyne or alkene). nih.govnih.gov

Nitrile Oxide Generation: Nitrile oxides are typically generated in situ from precursors like hydroximoyl chlorides (using a base) or aldoximes (via oxidation).

Cycloaddition: The generated nitrile oxide dipole then reacts with an alkyne. The mechanism can be either a concerted pericyclic process or a stepwise pathway involving a diradical intermediate. nih.gov The regioselectivity of this reaction (i.e., whether the 3,5-disubstituted or another isomer is formed) is a critical aspect controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Palladium-Catalyzed Cross-Coupling: The mechanism for the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-6-methoxypyridine), forming a Pd(II) intermediate. This is often the rate-determining step. nih.gov

Transmetalation: The organoboron reagent (e.g., isoxazolylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. mit.edu

Kinetic and computational studies have provided deep insights into this cycle, revealing, for example, that halide salt byproducts can inhibit the reaction by rendering the transmetalation step reversible. acs.org

Role of Catalysis and Solvent Effects in Reaction Pathways

Catalysis: In palladium-catalyzed cross-coupling, the choice of catalyst components is paramount. The ligand bound to the palladium center plays a crucial role in modulating the catalyst's reactivity, stability, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective because they promote the oxidative addition and reductive elimination steps while stabilizing the active monoligated Pd(0) species. mit.edu The nature of the catalyst can also determine the resting state of the catalytic cycle, which in turn influences reaction efficiency. acs.org

Solvent Effects: The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates and selectivities. researchgate.net In Suzuki-Miyaura couplings, solvent polarity is a key factor.

Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. Aqueous solvent mixtures (e.g., water/n-butanol, water/THF) are often highly effective for the coupling of heteroaryl halides, sometimes proving superior to anhydrous conditions. acs.org

Nonpolar Solvents: In some cases, nonpolar solvents can be advantageous. For instance, changing the solvent from THF to toluene can minimize halide inhibition, a phenomenon where byproduct salts interfere with the catalytic cycle. acs.org The solvent also influences the solubility of reagents and the efficacy of the base, making its selection a critical optimization parameter. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. bohrium.com Several green chemistry principles can be applied to the synthesis of isoxazole derivatives. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are effective methods for accelerating reaction rates, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. bohrium.commdpi.com

Green Solvents: Replacing toxic organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. Water is an excellent green solvent for many reactions, including the synthesis of isoxazoles via cycloaddition. nih.govmdpi.com Other alternatives include glycerol (B35011) or performing reactions under solvent-free conditions. nih.gov

Catalysis: The use of efficient catalysts, especially those that are recyclable or derived from renewable resources (e.g., catalysts from agro-waste), reduces waste and improves atom economy. nih.gov Palladium-catalyzed reactions, while powerful, are often scrutinized due to the cost and toxicity of the metal; thus, developing systems with ultra-low catalyst loadings is a key goal. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Atom Economy and Reaction Efficiency Optimization

Optimization of reaction efficiency often involves a systematic study of various parameters. For the cyclocondensation of 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile with hydroxylamine, controlling the pH is crucial for directing the regioselectivity towards the desired 5-aminoisoxazole. Generally, basic conditions favor the nucleophilic attack of hydroxylamine on the ketone carbonyl, leading to the 5-amino isomer. In contrast, neutral or slightly acidic conditions can lead to a mixture of regioisomers.

The choice of base and solvent can also impact the reaction's efficiency. Inorganic bases such as sodium acetate are commonly used to neutralize the hydrochloric acid salt of hydroxylamine. The selection of an appropriate solvent that ensures the solubility of all reactants and intermediates while facilitating the desired reaction pathway is another key aspect of optimization.

A hypothetical optimization study for the synthesis of this compound from 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile and hydroxylamine hydrochloride is presented in the table below. This interactive table illustrates how systematic variation of reaction parameters can lead to improved yields.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOAc (1.1) | Ethanol (B145695) | 80 | 5 | 65 |

| 2 | K2CO3 (1.1) | Ethanol | 80 | 5 | 72 |

| 3 | NaOAc (1.1) | Methanol (B129727) | 65 | 6 | 68 |

| 4 | K2CO3 (1.1) | Methanol | 65 | 6 | 75 |

| 5 | NaOAc (1.1) | Isopropanol | 82 | 4 | 62 |

| 6 | K2CO3 (1.1) | Isopropanol | 82 | 4 | 70 |

| 7 | K2CO3 (1.5) | Ethanol | 80 | 4 | 78 |

| 8 | K2CO3 (1.5) | Methanol | 65 | 5 | 82 |

Note: This data is illustrative and intended to demonstrate the principles of reaction optimization.

Exploration of Alternative Solvents and Catalytic Systems

In line with the principles of green chemistry, there is a continuous effort to explore more environmentally benign and efficient synthetic methods. This includes the investigation of alternative solvents and the development of novel catalytic systems for the synthesis of this compound.

Conventional syntheses often employ volatile organic solvents (VOCs) such as ethanol or methanol. Research into greener alternatives focuses on solvents with lower toxicity, better biodegradability, and reduced environmental impact. Water is a highly desirable green solvent, and adapting the cyclocondensation reaction to an aqueous medium, potentially with the aid of a phase-transfer catalyst, is an area of active investigation. Other green solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) are also being explored for their potential to enhance reaction rates and selectivity while offering easier product separation and catalyst recycling.

The development of catalytic systems aims to improve reaction efficiency, reduce reaction times, and lower the required reaction temperatures. While the traditional cyclocondensation is often base-mediated, research into acid or metal catalysis for this transformation is ongoing. For instance, Lewis acids could potentially activate the ketone carbonyl towards nucleophilic attack by hydroxylamine, potentially leading to improved regioselectivity and milder reaction conditions.

The table below presents a hypothetical exploration of alternative solvents and catalysts for the synthesis of this compound, highlighting the potential for improved yields and greener reaction conditions.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Water | None (pH adjusted) | 90 | 8 | 55 |

| 2 | Water | TBAB | 80 | 6 | 65 |

| 3 | [bmim][BF4] | None | 70 | 4 | 75 |

| 4 | Choline Chloride:Urea (1:2) | None | 60 | 5 | 80 |

| 5 | Ethanol | Sc(OTf)3 (5 mol%) | 50 | 4 | 78 |

| 6 | Methanol | Yb(OTf)3 (5 mol%) | 50 | 4 | 81 |

| 7 | Water | Amberlyst-15 | 85 | 7 | 68 |

| 8 | Toluene | p-TSA | 110 (Dean-Stark) | 6 | 72 |

Note: This data is illustrative. TBAB: Tetrabutylammonium bromide; [bmim][BF4]: 1-butyl-3-methylimidazolium tetrafluoroborate; Sc(OTf)3: Scandium(III) triflate; Yb(OTf)3: Ytterbium(III) triflate; p-TSA: p-Toluenesulfonic acid.

Further research in these areas is crucial for developing more sustainable and efficient synthetic routes to this compound, making this valuable compound more accessible for further studies and potential applications.

Advanced Structural Elucidation and Conformational Analysis of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to determining the precise structure and electronic properties of a molecule. However, for 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole, specific experimental spectra are not available in the reviewed literature. The following sections outline the standard methodologies that would be employed for such a characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound in solution. For this compound, a full suite of NMR experiments would be necessary for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the different atoms. However, due to the complexity of the aromatic regions, two-dimensional (2D) NMR techniques would be crucial.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, helping to identify the spin systems within the pyridyl and isoxazole (B147169) rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is essential for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in connecting the pyridyl and isoxazole rings and confirming the position of the methoxy (B1213986) and amino substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This would be critical for determining the preferred conformation of the molecule, particularly the rotational orientation of the pyridyl ring relative to the isoxazole ring.

Without experimental data, a hypothetical NMR data table cannot be generated.

Detailed Infrared and Raman Spectroscopic Analysis of Vibrational Modes

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching vibrations of the amino group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings and the methoxy group, usually around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching vibrations of the isoxazole and pyridine (B92270) rings, expected in the 1400-1650 cm⁻¹ region.

C-O stretching vibrations of the methoxy group and the isoxazole ring, which would appear in the fingerprint region (below 1300 cm⁻¹).

A detailed analysis of the number, position, and intensity of these bands would provide a vibrational fingerprint of the molecule. However, no experimentally recorded IR or Raman spectra for this specific compound have been found.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |

| C=N/C=C Ring Stretch | 1400 - 1650 |

| C-O Stretch (Ether & Ring) | 1000 - 1300 |

High-Resolution Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition. For this compound (C₉H₉N₃O₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the measured value.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecular ion. This would involve isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern would provide valuable structural information, for instance, by showing the loss of the methoxy group, or cleavage of the isoxazole ring. No such experimental mass spectrometry data for this compound is currently available in the public domain.

| Ion | Proposed Formula | Expected Exact Mass |

| [M+H]⁺ | C₉H₁₀N₃O₂⁺ | 192.0768 |

| [M-CH₃]⁺ | C₈H₇N₃O₂⁺ | 177.0533 |

| [M-OCH₃]⁺ | C₈H₇N₃O⁺ | 161.0584 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Crystal Packing and Intermolecular Interactions

A crystallographic study would also reveal how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds involving the amino group and the nitrogen atoms of the heterocyclic rings, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

Absolute Configuration Assignment (if chiral)

The molecule this compound is not chiral; it does not possess a stereocenter and is achiral. Therefore, the assignment of an absolute configuration is not applicable.

Conformational Preferences and Dynamics

The conformation of this compound is primarily defined by the spatial arrangement of the pyridyl and isoxazole rings relative to each other. This arrangement is governed by the torsional angle around the single bond connecting the two rings and the inherent geometry of the isoxazole ring itself.

Direct crystallographic data for this compound is not publicly available. However, analysis of the closely related compound, 5-Amino-3-(4-pyridyl)isoxazole, provides significant insight into the likely solid-state conformation. The crystal structure of this analog reveals two independent molecules in the asymmetric unit, which display distinct torsional angles between the pyridine and isoxazole rings. nih.gov

In one molecule, the dihedral angle between the planes of the two rings is 10.6(2)°, indicating a nearly co-planar arrangement. In the second molecule, this angle is significantly larger at 35.8(6)°. nih.gov This variation demonstrates the conformational flexibility around the C-C bond linking the two heterocyclic systems. The observed planarity is influenced by crystal packing forces and intermolecular interactions, such as N—H⋯N hydrogen bonds. nih.gov

| Compound | Molecule in Asymmetric Unit | Pyridine-Isoxazole Dihedral Angle (°) | Reference |

|---|---|---|---|

| 5-Amino-3-(4-pyridyl)isoxazole | Molecule 1 | 10.6(2) | nih.gov |

| Molecule 2 | 35.8(6) |

In solution, molecules are free from the constraints of a crystal lattice, and dynamic processes such as bond rotation become significant. For this compound, rotation around the single bond connecting the pyridyl and isoxazole rings would lead to a conformational equilibrium. While specific experimental studies, such as those using variable-temperature NMR, have not been reported for this compound, the energy barrier to rotation is expected to be relatively low.

The equilibrium in solution would likely favor conformations that minimize steric hindrance between the hydrogen atom at the 3-position of the pyridine ring and the oxygen atom of the isoxazole ring. The presence of the 6-methoxy group may also influence the preferred conformation through steric or electronic effects. The molecule would exist as a dynamic mixture of conformers, rapidly interconverting at room temperature. The exact population of each conformational state would be dependent on factors such as the solvent and temperature.

Tautomerism and Isomerism within the 5-Amino Isoxazole System

Heterocyclic compounds containing amino groups adjacent to endocyclic nitrogen atoms frequently exhibit prototropic tautomerism. For the 5-amino isoxazole scaffold, a dynamic equilibrium can exist between the amino and imino tautomeric forms. nih.govsemanticscholar.org

The two primary tautomers are:

5-Amino form (A): The aromatic form where the exocyclic nitrogen exists as an amino (-NH₂) group.

5-Imino form (B): A non-aromatic form where the exocyclic nitrogen is an imino (=NH) group, and the formerly endocyclic nitrogen is protonated.

| Tautomer Name | Structural Form | Key Features |

|---|---|---|

| This compound |  (Form A)

(Form A) | Aromatic isoxazole ring; exocyclic -NH₂ group. Generally considered the more stable form. |

| 5-Imino-3-(6-methoxy-2-pyridyl)-2,5-dihydroisoxazole |  (Form B)

(Form B) | Non-aromatic dihydroisoxazole (B8533529) ring; exocyclic =NH group. Generally higher in energy. |

Spectroscopic and computational studies on related heterocyclic systems, such as 3(5)-amino-5(3)-arylpyrazoles and other amino-substituted azoles, consistently show that the amino tautomer is significantly more stable than the imino form. rsc.orgresearchgate.net For instance, density functional theory (DFT) calculations on similar systems have shown the amino tautomer to be more stable by several kcal/mol. rsc.org This preference is attributed to the energetic advantage of maintaining the aromaticity of the heterocyclic ring. While the equilibrium can be influenced by solvent polarity and pH, the amino form (A) is expected to be the overwhelmingly predominant species for this compound under typical conditions.

Computational Chemistry and Theoretical Studies of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole, these methods can offer deep insights into its geometry, stability, and reactive sites.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular geometry and electronic properties of chemical compounds. A DFT analysis of this compound would likely be performed using a basis set such as B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The optimized geometry would reveal key structural parameters. For instance, the isoxazole (B147169) ring is expected to be largely planar. The dihedral angle between the isoxazole and pyridyl rings would be a critical parameter, influencing the degree of conjugation between the two aromatic systems. In similar structures, such as 5-Amino-3-(4-pyridyl)isoxazole, the angle between the pyridine (B92270) and isoxazole rings has been observed to be between 10.6° and 35.8°, suggesting a degree of conformational flexibility.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Optimized Geometry | Largely planar isoxazole and pyridyl rings with a specific dihedral angle. | Influences electronic conjugation and molecular packing. |

| Bond Lengths & Angles | Consistent with standard values for similar heterocyclic systems. | Confirms the structural integrity and hybridization of atoms. |

| Dipole Moment | Non-zero value indicating a polar molecule. | Affects solubility and intermolecular interactions. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoxazole ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridyl ring and the isoxazole ring, suggesting these areas are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high energy level. | Indicates a good electron donor. |

| LUMO Energy | Relatively low energy level. | Indicates a good electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Moderate value. | Suggests a balance of stability and reactivity. |

| HOMO Distribution | Concentrated on the amino group and isoxazole ring. | Site for electrophilic attack. |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the EPS map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen and oxygen atoms of the isoxazole and pyridyl rings, as well as the oxygen of the methoxy (B1213986) group. These areas are prone to interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors. The map helps in understanding non-covalent interactions and guiding the design of potential binding partners.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules.

Conformational Search and Energy Minimization Studies

This compound possesses rotational freedom around the single bond connecting the isoxazole and pyridyl rings. A conformational search would systematically explore the potential energy surface by rotating this bond to identify all possible low-energy conformations (conformers).

Following the conformational search, energy minimization calculations would be performed on each identified conformer to determine their relative stabilities. This process would likely reveal a preferred conformation where steric hindrance is minimized and favorable intramolecular interactions, if any, are maximized. The global minimum energy conformer represents the most probable structure of the molecule in the gas phase.

Ligand-Target Docking Simulations (Generalized, not specific to human targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). In a generalized docking study, this compound could be docked into the active sites of various protein families to explore its potential as a ligand.

These simulations would assess the binding affinity and interaction patterns of the molecule. The amino group is expected to act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the heterocyclic rings could serve as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking or hydrophobic interactions with the amino acid residues of a protein's active site. The results of such generalized docking studies can provide valuable clues about the types of proteins with which this compound might interact, guiding further experimental investigations.

Table 3: Potential Intermolecular Interactions in Ligand-Target Docking

| Interaction Type | Potential Participating Groups |

|---|---|

| Hydrogen Bonding (Donor) | Amino group (-NH2) |

| Hydrogen Bonding (Acceptor) | Isoxazole ring nitrogen and oxygen, Pyridyl ring nitrogen, Methoxy group oxygen |

| π-π Stacking | Isoxazole and Pyridyl rings |

Molecular Dynamics Simulations for Dynamic Behavior in Solvated Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations in solvated environments, typically water, can provide critical information about its conformational flexibility, stability, and interactions with surrounding solvent molecules.

In a typical MD simulation, the system is first prepared by placing the molecule in a box of solvent molecules. The interactions between all atoms are described by a force field, such as Amber or GROMACS. The system is then allowed to evolve over time by solving Newton's equations of motion.

Such simulations can reveal the preferred conformations of this compound in solution. Analysis of the simulation trajectory can identify stable hydrogen bonding patterns between the amino group and the methoxy group with water molecules. The radial distribution function can be calculated to understand the solvation shell around different parts of the molecule. This information is crucial for understanding how the compound behaves in a biological environment and how it might interact with a protein binding site.

Furthermore, MD simulations can be used to calculate the binding free energy of the compound to a potential protein target. nih.gov The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach to estimate the binding affinity by analyzing snapshots from the MD trajectory. nih.gov

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Development of Predictive Models for Biological Activity or Physical Properties

The development of a QSAR or QSPR model for a series of compounds including this compound involves several steps. First, a dataset of molecules with known activities or properties is collected. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity or property. The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. nih.govresearchgate.net For instance, a QSAR study on a series of isoxazole derivatives might yield a model with high R² and Q² values, indicating a strong correlation between the selected descriptors and the biological activity. nih.govresearchgate.net

Table 1: Example of Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination, indicates the goodness of fit. |

| Q² | 0.85 | Cross-validated R², indicates the predictive ability of the model. |

| F-statistic | 150 | A measure of the overall significance of the regression model. |

| p-value | < 0.001 | The probability of observing the given result by chance. |

Identification of Key Molecular Descriptors

A crucial aspect of QSAR/QSPR modeling is the identification of key molecular descriptors that are most influential in determining the activity or property of interest. These descriptors can be categorized into several types:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.

For this compound, important descriptors might include the dipole moment due to the presence of heteroatoms, the LogP value influenced by the methoxy and amino groups, and specific topological indices that capture the arrangement of the isoxazole and pyridyl rings.

Table 2: Hypothetical Key Molecular Descriptors for this compound

| Descriptor | Value | Description |

| LogP | 1.85 | Reflects the hydrophobicity of the molecule. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

| Molecular Weight | 193.19 g/mol | The mass of one mole of the compound. |

| Number of H-bond donors | 1 (from the amino group) | Indicates the potential for hydrogen bonding. |

| Number of H-bond acceptors | 4 (N and O atoms) | Indicates the potential for hydrogen bonding. |

In Silico Prediction of Potential Biological Targets and Pathways

In silico methods play a vital role in the early stages of drug discovery by predicting the potential biological targets and pathways for a given compound. For this compound, several computational approaches can be employed.

One common method is molecular docking , which predicts the preferred orientation of a molecule when bound to a protein target. The structure of this compound can be docked into the binding sites of a panel of known drug targets. The docking scores, which estimate the binding affinity, can then be used to prioritize potential targets. For example, docking studies on similar pyridinyl isoxazole derivatives have been used to predict their anticancer activity.

Another approach is pharmacophore modeling . A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By comparing the pharmacophoric features of this compound with known pharmacophore models of various targets, potential protein interactions can be identified.

Furthermore, ligand-based virtual screening can be performed. This involves searching databases of known bioactive molecules to find compounds with similar structures or properties to this compound. The known targets of these similar compounds can then be considered as potential targets for the query molecule. Databases such as SwissTargetPrediction can be utilized for this purpose. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole Analogues

Systematic Substituent Effects on the Isoxazole (B147169) Ring

The isoxazole ring serves as a crucial scaffold in numerous biologically active compounds, and modifications to its substituents can lead to significant changes in activity. rsc.org

The 5-amino group of the isoxazole ring is a key determinant of biological activity in many derivatives. Research on various 5-aminoisoxazole-containing compounds has often highlighted the importance of this functional group.

Electronic Effects: The electronic nature of the substituent at the 5-amino position can modulate the electron density of the isoxazole ring system, which in turn can affect its interaction with biological targets.

N-Acylation: The introduction of an acyl group to the 5-amino moiety generally leads to a decrease in the basicity of the nitrogen atom. This modification can influence hydrogen bonding capabilities and may alter the binding affinity of the molecule to its target. For some therapeutic targets, an unsubstituted amino group is crucial for potent activity. doi.org For instance, in a series of diarylisoxazoles with antitubulin activity, an unsubstituted 5-amino group was found to be essential for high potency. doi.org

N-Alkylation: The addition of alkyl groups to the 5-amino position introduces steric bulk and alters the electronic properties through inductive effects. Mono- and di-alkylation can impact the compound's ability to fit into a binding pocket and may introduce unfavorable steric clashes. However, in some cases, small alkyl groups can enhance lipophilicity, potentially improving cell permeability. Studies on other 5-aminoisoxazole systems have shown that N,N-dialkylation can lead to a loss of activity, suggesting that at least one hydrogen atom on the amino group is necessary for interaction with the biological target. nih.gov

Steric Effects: The size and conformation of substituents at the 5-amino position play a critical role in the molecule's interaction with its biological target.

Larger substituents, whether through N-alkylation or the introduction of bulky acyl groups, can sterically hinder the optimal binding of the compound.

The flexibility of the substituent can also be a factor; rigid groups may lock the molecule in a favorable or unfavorable conformation for binding.

The following table summarizes the general effects of modifications at the 5-amino position based on studies of related isoxazole derivatives.

| Modification | Substituent Example | General Effect on Activity | Rationale |

| N-Acylation | Acetyl, Benzoyl | Often decreases | Alters electronic properties and hydrogen bonding capacity. doi.org |

| N-Alkylation | Methyl, Ethyl | Variable, often decreases | Introduces steric bulk and may disrupt key interactions. nih.gov |

| N-Arylation | Phenyl | Generally decreases | Introduces significant steric hindrance. |

This table is based on general observations from SAR studies of various 5-aminoisoxazole derivatives and may not be directly applicable to all biological targets of 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole analogues.

Position 3 of the 5-aminoisoxazole ring is a key vector for modification, and the nature of the substituent at this position profoundly influences the compound's biological profile. In the parent compound, this position is occupied by a 6-methoxy-2-pyridyl group.

Variations at this position can be broadly categorized as follows:

Alkyl and Cycloalkyl Substituents: The introduction of non-aromatic groups at position 3 can be explored to probe the necessity of an aromatic moiety for activity. While often leading to a decrease in potency if an aromatic interaction is key, in some cases, it can improve properties like solubility.

The table below illustrates the potential impact of varying the substituent at position 3.

| Substituent Type | Example | Potential Impact on Activity and Properties |

| Substituted Phenyl | 4-Fluorophenyl, 3,4-Dimethoxyphenyl | Can modulate electronic properties and lipophilicity; potential for enhanced activity. nih.gov |

| Other Heterocycles | Thienyl, Furyl, Indolyl | Can alter hydrogen bonding potential and overall geometry. nih.gov |

| Alkyl Chains | Isopropyl, tert-Butyl | Generally reduces activity if aromatic interactions are critical; can increase solubility. |

| Cycloalkyl Groups | Cyclohexyl | Can provide a non-planar hydrophobic substituent. |

This table provides hypothetical examples based on common medicinal chemistry strategies and findings from related isoxazole series.

Comprehensive Analysis of Pyridyl Moiety Modifications

The 6-methoxy-2-pyridyl substituent at position 3 offers multiple avenues for modification to fine-tune the compound's properties.

The position of the methoxy (B1213986) group on the pyridine (B92270) ring can have a substantial impact on the molecule's conformation and electronic properties.

Positional Isomers: Moving the methoxy group from the 6-position to the 3-, 4-, or 5-positions of the 2-pyridyl ring would create positional isomers with different dipole moments and steric environments. This can affect how the pyridyl ring is oriented relative to the isoxazole core and how it interacts with the biological target. For example, a methoxy group at the 3- or 5-position might have a greater influence on the electronic nature of the pyridine nitrogen compared to the 6-position. Studies on other heterocyclic systems have shown that the position of a methoxy substituent can dramatically alter biological activity. rsc.org

Replacement of the Methoxy Group: Replacing the methoxy group with other substituents allows for the exploration of electronic and steric effects.

Electron-donating groups (e.g., -OH, -NH2) can increase the electron density of the pyridine ring.

Electron-withdrawing groups (e.g., -Cl, -CF3) can decrease the electron density and may introduce new interactions, such as halogen bonding. The introduction of fluorine or a trifluoromethyl group on an aryl ring attached to an isoxazole has been shown to enhance cytotoxic activity in some series. nih.gov

Larger alkyl groups (e.g., -OEt, -OPr) can probe for steric tolerance in the binding pocket.

The following table summarizes the potential effects of these modifications.

| Modification | Example | Potential Effect |

| Positional Isomerism | 5-methoxy-2-pyridyl | Alters electronic distribution and steric profile. |

| Replacement of Methoxy | -OH | Can act as a hydrogen bond donor. |

| Replacement of Methoxy | -Cl, -F | Alters electronics and may introduce halogen bonding. nih.gov |

| Replacement of Methoxy | -CF3 | Strong electron-withdrawing group, increases lipophilicity. nih.gov |

This data is inferred from general principles of medicinal chemistry and SAR of related compounds.

Bioisosterism is a widely used strategy in drug design to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. ipinnovative.com The nitrogen atom in the pyridine ring imparts basicity and acts as a hydrogen bond acceptor.

Non-Classical Bioisosteres: A phenyl ring can be considered a non-classical bioisostere of pyridine, removing the hydrogen bond accepting nitrogen and the basic character. Thiophene and furan (B31954) are other common five-membered ring bioisosteres that can be explored. researchgate.net The choice of bioisostere can significantly impact the compound's pKa, solubility, and metabolic stability. nih.gov For example, replacing a pyridine with a phenyl ring can increase lipophilicity and reduce aqueous solubility.

Introducing a second substituent on the pyridyl ring can be used to probe for additional binding interactions or to modulate the physicochemical properties of the compound.

The position of the second substituent is critical. For instance, a substituent adjacent to the isoxazole ring (at the 3-position) would have a greater steric impact than one further away.

The nature of the second substituent can be varied to optimize properties. For example, a small polar group could be introduced to improve solubility, while a small lipophilic group could enhance binding through hydrophobic interactions.

Fusing another ring to the pyridine moiety to create bicyclic systems like quinoline (B57606) or isoquinoline (B145761) can extend the molecule into new regions of the binding site and significantly increase the surface area for interaction.

Linker Region Exploration and Scaffold Hopping

The structure of this compound can be deconstructed into three key components: the 5-aminoisoxazole core, the 6-methoxy-2-pyridyl moiety, and the direct covalent bond that serves as the linker between them. In structure-activity relationship (SAR) studies of related heterocyclic compounds, the nature and length of such linker regions are critical variables for optimization. mdpi.com

Exploration of this linker region, even when it is a single bond, involves introducing spacers or modifying the points of attachment to probe the optimal spatial arrangement of the two ring systems. For instance, studies on other isoxazole series have shown that varying the linker can improve binding interactions with a target protein. mdpi.com While direct linker exploration on this compound is not extensively documented, principles from analogous series suggest that introducing short alkyl or ether chains between the isoxazole C-3 position and the pyridyl C-2 position could significantly alter the compound's activity profile by changing the orientation of the pyridyl ring. dundee.ac.uk

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central molecular core with a bioisosterically equivalent scaffold to identify novel compounds with improved properties such as potency, selectivity, or pharmacokinetics. dundee.ac.uknih.gov The 5-aminoisoxazole core itself is a crucial element, but it could be replaced by other five-membered heterocycles like pyrazole (B372694) or triazole to maintain key hydrogen bonding interactions while altering electronic properties and metabolic stability. acs.org A hypothetical scaffold hopping exploration could yield analogues with varied physicochemical properties, as illustrated in the table below.

| Scaffold | Rationale for Hopping | Predicted Change in Property |

|---|---|---|

| 5-Amino-3-(pyridyl)isoxazole (Parent) | Baseline scaffold | - |

| 3-Amino-5-(pyridyl)isoxazole | Investigate regioisomerism, alter H-bond vector | Potential change in target affinity and selectivity |

| 5-Amino-1H-pyrazole-3-carboxamide | Introduce additional H-bond donor (pyrazole N-H) | Improved solubility and target interactions |

| 5-Amino-1,2,3-triazole-4-carboxamide | Alter electronic distribution and metabolic stability | Enhanced pharmacokinetic profile |

Pharmacophore Identification and Lead Optimization Strategies (Preclinical context)

A pharmacophore model outlines the essential molecular features necessary for biological activity. For the this compound series, a preliminary pharmacophore can be proposed based on its structural components and data from related isoxazole analogues. nih.gov

The key features include:

A hydrogen bond donor: The primary amine at the C-5 position of the isoxazole ring is a critical hydrogen bond donor. doi.org

A central heterocyclic scaffold: The isoxazole ring acts as a rigid core, positioning the other pharmacophoric elements in a defined spatial orientation.

A hydrogen bond acceptor/aromatic region: The nitrogen atom of the pyridyl ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The pyridyl ring itself provides a region for potential aromatic or lipophilic interactions.

Lead optimization is a process in drug discovery that aims to enhance the properties of a promising lead compound to produce a preclinical candidate. altasciences.com For this compound, optimization strategies would focus on systematically modifying its structure to improve potency and drug-like properties. This involves synthesizing analogues with substitutions at various positions. For instance, modifying the methoxy group on the pyridine ring or adding substituents to other positions could modulate the compound's potency and metabolic stability.

The following table illustrates a hypothetical SAR for lead optimization, showing how specific modifications could influence biological activity.

| Compound Analogue | Modification | Rationale | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Analogue 1 (Parent) | 6-methoxy on pyridine | Baseline compound | 150 |

| Analogue 2 | 6-ethoxy on pyridine | Explore larger alkoxy group for lipophilic pocket | 125 |

| Analogue 3 | 6-chloro on pyridine | Introduce electron-withdrawing group | 250 |

| Analogue 4 | No substitution on pyridine | Determine importance of 6-position substituent | 500 |

| Analogue 5 | Methylation of 5-amino group | Assess importance of primary amine H-bond donation | >1000 |

Conformational Flexibility and its Influence on Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, a key conformational variable is the degree of rotational freedom around the single bond connecting the isoxazole and pyridine rings.

Crystallographic studies of the closely related compound 5-Amino-3-(4-pyridyl)isoxazole show that two independent molecules can exist in the asymmetric unit with different dihedral angles between the pyridine and isoxazole rings—specifically 10.6 (2)° and 35.8 (6)°. nih.govnih.gov This indicates that the molecule is not strictly planar and can adopt different low-energy conformations. This flexibility allows the molecule to adapt its shape to fit optimally into a biological target's binding site.

The table below summarizes key conformational data derived from related structures.

| Structural Feature | Observation in Related Compounds | Implication for Biological Interaction |

|---|---|---|

| Isoxazole-Pyridine Dihedral Angle | Can vary (e.g., ~11° to ~36°) nih.govnih.gov | Allows the molecule to adapt to the topology of the binding site. |

| Overall Molecular Planarity | Often nearly planar, but with deviations nih.gov | Facilitates stacking interactions (e.g., π-π stacking) with aromatic residues in a protein. |

| Intramolecular H-bonds | Observed in some 5-aminoisoxazole derivatives nih.gov | Can reduce conformational flexibility, pre-organizing the molecule for binding and lowering the entropic penalty. |

Biological Activities and Mechanistic Investigations of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole Non Human, Non Clinical Focus

In Vitro Biochemical and Cellular Assay Profiling for Target Identification

Enzyme Inhibition/Activation Kinetics and Specificity Studies

No data is available in the provided search results regarding the enzymatic activity of 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole.

Receptor Binding Assays and Ligand Displacement Studies

There is no information within the search results detailing the receptor binding profile or ligand displacement properties of this compound.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

No protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound are described in the available search results.

In Vivo Preclinical Models (Non-Human, Non-Clinical Trial) for Pharmacodynamic Evaluation

Mechanistic Proof-of-Concept Studies in Relevant Animal Models

There are no in vivo studies in animal models reported in the search results that would provide mechanistic proof-of-concept for the pharmacodynamic effects of this compound.

Biomarker Discovery and Validation in Preclinical Settings

No studies identifying or validating biomarkers in response to treatment with this compound in preclinical models have been found.

Studies on Systemic Exposure and Tissue Distribution in Animal Models (excluding human PK)

There is no available data on the pharmacokinetic profile, systemic exposure, or tissue distribution of this compound in any animal models.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound remain uncharacterized.

Identification of Direct Binding Partners and Allosteric Sites

No research has been published that identifies the direct molecular targets, binding partners, or any potential allosteric regulatory sites for this compound.

Characterization of Downstream Signaling Cascades

Without identified direct targets, the downstream signaling pathways modulated by this compound have not been investigated.

Target Validation through Genetic Perturbations (e.g., RNAi, CRISPR)

There are no studies employing genetic techniques such as RNA interference or CRISPR to validate the molecular targets of this compound.

Off-Target Activity Profiling and Polypharmacology Assessment (Focus on binding promiscuity, not adverse effects)

Information regarding the off-target activities or the polypharmacological profile of this compound is not available.

Information regarding the preclinical absorption, distribution, metabolism, and excretion (ADME) properties of the chemical compound this compound is not publicly available in scientific literature or patent databases.

A thorough and comprehensive search of scholarly articles, chemical databases, and patent filings did not yield any specific data on the in vitro metabolic stability in non-human microsomes and hepatocytes, or non-human plasma protein binding and blood-brain barrier permeability for this compound.

Therefore, the requested article focusing on the preclinical ADME studies of this specific compound cannot be generated at this time due to the absence of requisite scientific data.

Advanced Analytical Method Development and Characterization for 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole from impurities, starting materials, and potential degradation products, thereby allowing for its accurate quantification and purity assessment.

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a cornerstone for the quality control of this compound. The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate separation and quantification.

Method Development:

Given the polar nature imparted by the amino and methoxy-pyridyl groups, a C18 column is a suitable stationary phase. The mobile phase composition is critical for achieving optimal retention and peak shape. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the analyte.

A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 275 nm |

| Injection Volume | 10 µL |

Method Validation:

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from degradation products generated under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a defined concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC):

Due to the probable low volatility and potential thermal lability of this compound, direct analysis by Gas Chromatography (GC) may be challenging. Derivatization, such as silylation of the amino group, could be employed to increase volatility and thermal stability, enabling GC-MS analysis for impurity profiling and quantification.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography (SFC) presents a viable and "greener" alternative to normal-phase HPLC for the analysis of polar compounds. With supercritical CO2 as the primary mobile phase, modified with a polar co-solvent like methanol (B129727), SFC can provide fast and efficient separations. The polar nature of this compound makes it a suitable candidate for SFC analysis, particularly for chiral separations if applicable, and for purification. The use of polar stationary phases, such as those with pyridine (B92270) or ethylpyridine functionalities, can enhance selectivity for this class of compounds.

Quantitative Spectroscopic Methods

Spectroscopic techniques offer rapid and non-destructive methods for the quantification of this compound.

The conjugated system encompassing the pyridyl and isoxazole (B147169) rings in this compound results in characteristic absorption in the ultraviolet-visible (UV-Vis) region. Pyridine itself exhibits absorption maxima around 254 nm. sielc.com The extended conjugation and the presence of auxochromic groups (amino and methoxy) are expected to shift the absorption maximum to a longer wavelength. The UV-Vis spectrum can be utilized for quantitative analysis by constructing a calibration curve based on Beer-Lambert's law.

Table 2: Estimated UV-Vis Absorption Data for Related Chromophores

| Chromophore | Solvent | λmax (nm) |

|---|---|---|

| Pyridine | Acidic | 254 sielc.com |

| 2-Aminopyridine (B139424) | Ethanol (B145695) | ~270-300 |

Based on these related structures, the primary absorption maximum for this compound is likely to be in the 270-320 nm range, making UV spectrophotometry a suitable technique for routine concentration measurements in solution.

The presence of the 2-aminopyridine moiety suggests that this compound may exhibit fluorescence. Aminopyridine derivatives are known to be fluorescent, with emission properties influenced by substitution and the solvent environment. sciforum.netnih.gov

Fluorescence Properties:

The fluorescence excitation and emission spectra would need to be experimentally determined. It is anticipated that the compound would absorb in the UV region and emit in the violet-blue region of the spectrum. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be a key parameter to characterize. For instance, some 2-aminopyridine derivatives have shown quantum yields in the range of 0.22 to 0.44 in ethanol. nih.gov

Table 3: Representative Fluorescence Data for 2-Aminopyridine Derivatives

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 2-amino-6-phenylpyridine derivative | 390 | 480 | 0.35 nih.gov |

| 2-(benzylamino)-6-phenylpyridine derivative | 390 | 480 | 0.44 nih.gov |

Quenching Studies:

Fluorescence quenching studies could be performed to investigate the interaction of this compound with other molecules, such as metal ions or biological macromolecules. Such studies can provide insights into binding mechanisms and affinities.

Mass Spectrometry for Quantitative Analysis and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or SFC, is a powerful tool for the structural elucidation and quantification of this compound and its metabolites.

Quantitative Analysis:

LC-MS/MS operating in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity for the quantification of the target compound in complex matrices. This involves monitoring a specific precursor ion to product ion transition.

Metabolite Identification:

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, provides accurate mass measurements, which are invaluable for determining the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and elucidate its structure.

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecule [M+H]+ of this compound would likely proceed through several key pathways:

Loss of the methoxy (B1213986) group: A neutral loss of methanol (CH3OH) or a methyl radical (•CH3) from the pyridyl ring.

Cleavage of the isoxazole ring: The N-O bond in the isoxazole ring is relatively weak and can cleave, leading to characteristic fragment ions.

Loss of ammonia: Fragmentation involving the amino group.

Cleavage of the bond between the two rings: This would result in fragment ions corresponding to the substituted pyridine and the amino-isoxazole moieties.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Methanol |

| Formic Acid |

| 2-Aminopyridine |

LC-MS/MS for Trace Analysis and Bioanalytical Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the premier technique for the quantification of pharmaceutical compounds and related substances in complex matrices, owing to its exceptional sensitivity and selectivity. A validated LC-MS/MS method is crucial for trace analysis in environmental samples or for pharmacokinetic studies in biological fluids like plasma or blood. vedomostincesmp.ruresearchgate.net